Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo-
Description
Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is a brominated aryl-substituted amide derivative of butanoic acid. Its structure features a 2-bromophenyl group attached via an amino linkage to the 4-oxobutanoic acid backbone. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological interactions .
Properties
CAS No. |
62134-47-8 |
|---|---|
Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-(2-bromoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
InChI Key |
VKQWIXDBLNALTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- typically involves the reaction of 2-bromophenylamine with butanoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the amino and oxo groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to structurally related derivatives with variations in the aryl substituent, esterification, or additional functional groups:
Physicochemical Properties
Melting Points :
- The target compound’s analogs exhibit melting points ranging from 190°C (4-bromo derivative, ) to 240°C (imidazolo-thiadiazole derivative, ). The para-substituted bromo analog (Compound 14) has a higher melting point than ortho-substituted derivatives due to symmetrical packing .
- The 3-nitro derivative () likely has a lower solubility in polar solvents compared to the hydroxylated analog () .
- Hydrogen Bonding: Compounds with hydroxyl () or carboxylic acid groups () exhibit higher hydrogen bond donor capacity (2–3 donors) compared to esterified derivatives () .
Data Table: Key Properties of Selected Analogs
Biological Activity
Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- (also known as 4-(2-bromophenyl)-4-oxobutanoic acid) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is C11H10BrNO3. The presence of the bromine atom and the amino group significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 276.11 g/mol |
| Chemical Formula | C11H10BrNO3 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- is primarily attributed to its ability to interact with various biological molecules. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially leading to inhibition or modulation of enzyme activity.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of enzymes related to inflammation and cancer progression .
Antimicrobial Properties
Studies have demonstrated that derivatives of butanoic acid exhibit antimicrobial properties. Specifically, compounds similar to Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo- have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating significant antibacterial activity .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of butanoic acid derivatives suggest that they may modulate inflammatory responses. These compounds are being evaluated for their potential in treating conditions such as Crohn's disease and other autoimmune disorders .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several butanoic acid derivatives against Staphylococcus aureus. The results indicated that certain derivatives had MIC values comparable to standard antibiotics like ciprofloxacin .
- Inflammation Modulation : In a preclinical model of inflammatory bowel disease, treatment with butanoic acid derivatives led to a significant reduction in inflammatory markers, suggesting potential therapeutic applications in gastrointestinal disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
